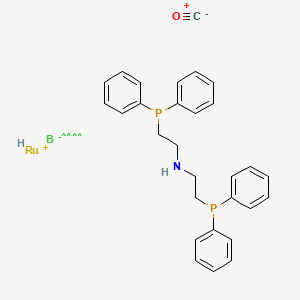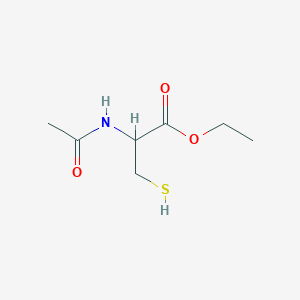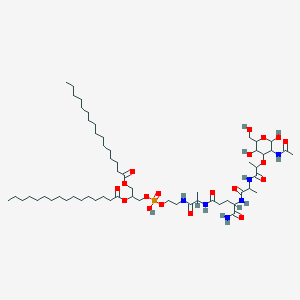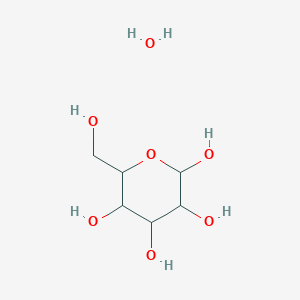
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate can be synthesized through the epimerization of D-glucose. This process involves the use of catalysts such as molybdate ions under alkaline conditions to convert D-glucose into D-Allose .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological methods. Enzymatic conversion using specific enzymes like D-tagatose 3-epimerase can efficiently produce D-Allose from D-fructose .
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include D-Allonic acid (oxidation), D-Allitol (reduction), and various substituted derivatives (substitution) .
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It is studied for its potential role in cellular processes and metabolic pathways.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of rare sugars and as a precursor for various biochemical compounds.
Mecanismo De Acción
The mechanism by which 6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines. Its anti-cancer properties may involve the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: A common aldohexose sugar with similar structure but different stereochemistry.
D-Mannose: Another aldohexose sugar with different stereochemistry.
D-Galactose: Similar in structure but differs in the orientation of hydroxyl groups.
Uniqueness
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate is unique due to its rare occurrence and distinct biological activities. Unlike its more common counterparts, it has specific applications in niche areas of research and industry .
Propiedades
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSWKAZFASRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
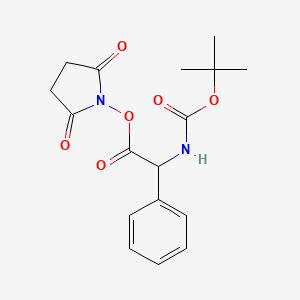
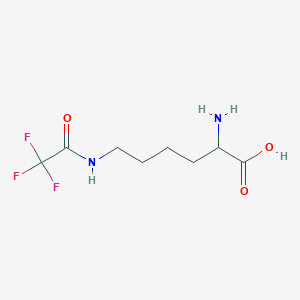
![[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-](/img/structure/B13390997.png)
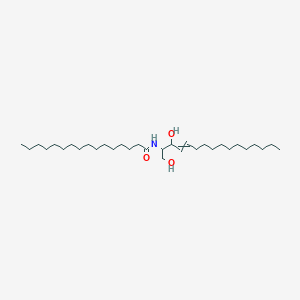
![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13391007.png)
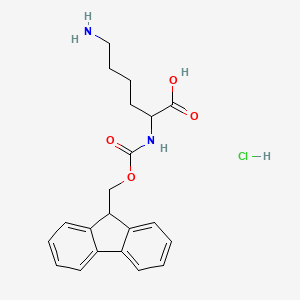


![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
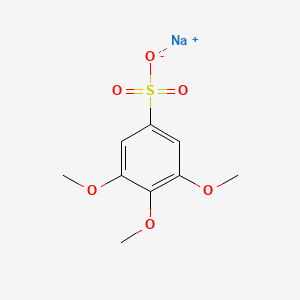
![2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide](/img/structure/B13391052.png)
